

Technical Guide: Spectroscopic Characterization of (DHQD)₂PHAL

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Compound of Interest

Compound Name: (Dhqd) 2phal

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Subject: Spectroscopic Data & Structural Elucidation (NMR, IR, MS) Compound: Hydroquinidine 1,4-phthalazinediyl diether CAS Registry Number: 140853-10-7 Molecular Formula: C₄₈H₅₄N₆O₄ Molecular Weight: 778.99 g/mol

Executive Summary & Structural Overview

(DHQD)₂PHAL is a

-symmetric dimer consisting of two dihydroquinidine units linked via a 1,4-phthalazine spacer. It serves as a pseudoenantiomer to (DHQ)₂PHAL, typically providing the top-face (

-face) attack on prochiral olefins.

Verification of this ligand's integrity is critical for enantioselectivity. The degradation of the ether linkage or oxidation of the quinuclidine nitrogen are common failure modes detectable via the spectroscopic markers detailed below.

Structural Connectivity Diagram

The following diagram maps the core spin systems referenced in the NMR analysis.

Caption: Structural segmentation of (DHQD)₂PHAL highlighting key NMR diagnostic regions.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the primary confirmation of the dimeric state. Monomeric impurities (hydroquinidine) or hydrolysis products (phthalazinedione) are readily detected.

| Parameter | Value | Notes |
|-----------------|---------------|--|
| Ionization Mode | ESI (+) | Electrospray Ionization, Positive Mode |
| Molecular Ion | | Protonated adduct |
| Calculated Mass | 779.4285 | Based on C ₄₈ H ₅₅ N ₆ O ₄ |
| Observed Mass | 779.42 ± 0.05 | Typical high-resolution finding |
| Fragment Ions | m/z ~327 | Cleavage of dihydroquinidine unit |

Quality Control Check:

- Absence of peak at m/z 327 in the full scan indicates the dimer is intact.
- Absence of m/z 162 indicates no free phthalazine linker degradation product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for assessing purity and stereochemistry. The spectra below are reported in Chloroform-d (

) at 298 K.

¹H NMR Data (400/500 MHz)

The spectrum is characterized by the doubling of signals due to

symmetry (appearing as a single set of peaks) and the distinct aromatic pattern of the phthalazine linker.

| Position / Assignment | Shift (δ , ppm) | Multiplicity | Integral | Diagnostic Significance |
|---|-------------------------|--------------|----------|--|
| Phthalazine H-5, H-8 | 8.30 – 8.50 | Multiplet | 2H | Core Marker. Downfield shift due to N-heterocycle anisotropy. |
| Phthalazine H-6, H-7 | 7.80 – 8.00 | Multiplet | 2H | AA'BB' system characteristic of the linker. |
| Quinoline H-2' | 8.60 – 8.70 | Doublet | 2H | Most deshielded quinoline proton; confirms heteroaromatic integrity. |
| Quinoline H-5', 7', 8' | 7.30 – 8.10 | Multiplets | 8H | Overlapping aromatic region. |
| H-9 (Chiral Center) | 6.40 – 6.70 | Doublet | 2H | Critical. Shifted downfield from ~5.5 (free alcohol) to >6.0 upon ether formation. |
| Methoxy (-OCH ₃) | 3.90 – 4.05 | Singlet | 6H | Sharp singlet; integration standard. |
| Quinuclidine Ring | 1.50 – 3.40 | Complex | ~16H | Includes bridgehead H-8 and cage methylene protons. |
| Ethyl (-CH ₂ CH ₃) | 1.40 – 1.60 | Multiplet | 4H | Distinguishes DHQD (ethyl) |

from Quinidine
(vinyl, ~5-6
ppm).

| | | | | |
|---|-------------|---------|----|--|
| Ethyl (-CH ₂ CH ₃) | 0.85 – 0.95 | Triplet | 6H | Terminal methyl group of the ethyl side chain. |
|---|-------------|---------|----|--|

Protocol Note: Samples must be dry. Residual water or ethanol (stabilizer in

) can shift the H-9 peak or obscure the ethyl triplet. Use

neutralized with basic alumina if acid sensitivity is suspected, though the bis-alkaloid is generally stable.

¹³C NMR Data (100/125 MHz)

Key carbon environments confirm the linker substitution and the methoxy-quinoline core.

| Carbon Environment | Shift (δ, ppm) | Assignment Notes |
|---|----------------|-------------------------------------|
| Phthalazine C-1, C-4 | 156 – 158 | Ipsso-carbons attached to oxygen. |
| Quinoline C-6' | 158 – 159 | C-O (Methoxy) attachment. |
| Quinoline C-2' | ~147 | Ar-CH next to Nitrogen. |
| Phthalazine Ar-C | 123 – 133 | Aromatic carbons of the linker. |
| C-9 (Chiral Center) | 76 – 80 | Ether linkage carbon. |
| Methoxy (-OCH ₃) | 55.5 – 56.0 | Characteristic methoxy signal. |
| Quinuclidine C-2 | ~60 | Bridgehead carbon next to Nitrogen. |
| Ethyl (-CH ₂ CH ₃) | ~25 – 27 | Methylene of ethyl group. |
| Ethyl (-CH ₂ CH ₃) | ~12.0 | Methyl of ethyl group. |

Infrared Spectroscopy (FT-IR)

IR is less diagnostic for structure than NMR but useful for rapid "fingerprint" identification and water content assessment.

| Wavenumber (cm ⁻¹) | Vibration Mode | Structural Assignment |
|--------------------------------|-------------------|--|
| 2930 – 2860 | C-H Stretch | Aliphatic quinuclidine/ethyl framework. |
| 1620 – 1590 | C=N / C=C Stretch | Quinoline and Phthalazine ring breathing modes. |
| 1510 | Ar-H Bend | Aromatic skeletal vibrations. |
| 1240, 1030 | C-O-C Stretch | Critical. Aryl-alkyl ether linkage (Phthalazine-O-C9). |
| Absence of ~3200 | O-H Stretch | Confirms full capping of the hydroxyl groups (no free DHQD). |

Experimental Protocols

Method A: NMR Sample Preparation

- Mass: Weigh 10–15 mg of (DHQD)₂PHAL into a clean vial.
- Solvent: Add 0.6 mL of (99.8% D, containing 0.03% TMS v/v).
- Dissolution: Sonicate for 30 seconds. The solution should be clear and colorless to pale yellow.
- Acquisition:
 - Set relaxation delay () to ≥ 2.0 s to ensure accurate integration of aromatic protons.

- Reference spectrum to TMS at 0.00 ppm.

Method B: Purity Verification Workflow

- Check H-9 Region (6.4–6.7 ppm): Ensure it is a clean doublet. A second set of doublets suggests the presence of diastereomers or degradation.
- Check Vinyl Region (5.0–6.0 ppm): If peaks appear here, the sample is contaminated with Quinidine derivatives (incomplete hydrogenation of the starting material).
- Check 9.0–10.0 ppm: A singlet here may indicate free phthalaldehyde or phthalic acid derivatives (linker hydrolysis).

References

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